1-Allylcyclopropane-1-sulfonyl chloride
Overview
Description
1-Allylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol . It is characterized by a yellow oil appearance and is known for its use as a MEK inhibitor, which can be useful in the treatment of cancer and other hyperproliferative diseases .
Preparation Methods
The synthesis of 1-Allylcyclopropane-1-sulfonyl chloride typically involves the reaction of 1-allylcyclopropane-1-sulfonyl potassium with sulfuryl chloride. The reaction is carried out under reflux conditions in the presence of a solvent such as DMF (dimethylformamide). After the reaction, the volatile components are removed under reduced pressure, and water is added slowly to obtain the final product .
Chemical Reactions Analysis
1-Allylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include sulfuryl chloride and DMF.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of different sulfonyl derivatives.
Scientific Research Applications
1-Allylcyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various sulfonyl derivatives.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Allylcyclopropane-1-sulfonyl chloride involves its role as a MEK inhibitor. MEK (mitogen-activated protein kinase kinase) is a key enzyme in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting MEK, this compound can disrupt this signaling pathway, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-Allylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
- Cyclopropanesulfonyl chloride
- Allyl chloride
- Sulfuryl chloride
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, cyclopropanesulfonyl chloride is another sulfonyl chloride derivative, but it may have different reactivity and applications compared to this compound .
Properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNREAFYINZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657735 | |
Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-59-1 | |
Record name | 1-Allylcyclopropanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923032-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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